N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). It has been widely studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.
Wirkmechanismus
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 activates sGC by binding to its heme moiety and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing cGMP levels, this compound 41-2272 enhances the vasodilatory and antiplatelet effects of nitric oxide, which is an endogenous activator of sGC.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have various biochemical and physiological effects, including vasodilation, antiplatelet activity, anti-inflammatory effects, and anti-tumor effects. It has also been shown to improve cognitive function and reduce myocardial infarction size in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 has several advantages for lab experiments, including its high selectivity for sGC, its potency, and its ability to activate sGC in the absence of nitric oxide. However, it also has some limitations, including its short half-life, which requires frequent administration, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 research, including its potential therapeutic applications in cardiovascular, pulmonary, and neurological disorders. It could also be investigated for its potential anti-inflammatory, anti-proliferative, and anti-tumor effects. Moreover, the development of more potent and selective sGC activators could lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 can be synthesized through a multistep process involving the reaction of 2-cyano-N-(but-3-yn-1-yl)acetamide with tetrahydro-2H-pyran-4-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders. It has been shown to improve pulmonary hypertension, reduce myocardial infarction size, and enhance cognitive function in animal models. Moreover, this compound 41-2272 has been investigated for its potential anti-inflammatory, anti-proliferative, and anti-tumor effects.
Eigenschaften
IUPAC Name |
N-but-3-ynyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-7-18-16(19)14-4-8-17-15(11-14)21-12-13-5-9-20-10-6-13/h1,4,8,11,13H,3,5-7,9-10,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSANXWUNEBYHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC(=NC=C1)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.